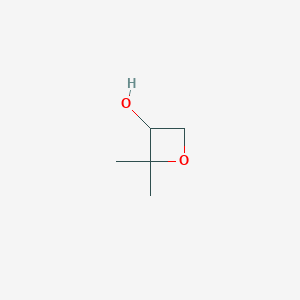

2,2-Dimethyloxetan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyloxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2)4(6)3-7-5/h4,6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHFJLYXAGPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CO1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Dimethyloxetan 3 Ol and Its Derivatives

Strategies for Oxetane (B1205548) Ring Construction with Emphasis on 2,2-Dimethyloxetan-3-ol Analogues

The construction of the oxetane ring requires overcoming the kinetic and thermodynamic barriers associated with forming a four-membered ring. acs.org Strategies often involve intramolecular cyclizations of functionalized acyclic precursors or cycloaddition reactions.

Intramolecular etherification, particularly the Williamson ether synthesis, is a fundamental method for forming the C–O bond that closes the oxetane ring. acs.org This approach typically involves the cyclization of a 1,3-halohydrin or the dehydration of a 1,3-diol. The synthesis of oxetanes from 1,3-diols often requires one of the hydroxyl groups to be converted into a better leaving group, such as a tosylate, to facilitate the nucleophilic attack by the remaining hydroxyl group. acs.org For instance, the use of potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF) can effectively promote both the monotosylation and subsequent cyclization in a one-pot reaction. acs.org

However, the yields of these reactions can be substrate-dependent and may be compromised by side reactions like the Grob fragmentation of the halo-alkoxide intermediate, which produces an aldehyde and an alkene. acs.org Despite these challenges, intramolecular Williamson etherification has been successfully employed in the synthesis of complex molecules like oxetanocin, where a sodium hydride-mediated cyclization of a precursor with a mesylate leaving group afforded the oxetane scaffold in an 84% yield. acs.org

| Precursor Type | Reagents/Conditions | Outcome | Reference |

| 1,3-Diol | KOtBu, TsCl, THF | One-pot monotosylation and cyclization to oxetane | acs.org |

| 1,3-Diol | Conversion to ortho ester, then acetyl bromide | Selective synthesis of acetoxybromides for cyclization | acs.org |

| Precursor with Mesylate | NaH | Cyclization to oxetanocin scaffold (84% yield) | acs.org |

| β-Halo Ketone | Chiral reducing catalyst, KOH | Enantioselective reduction followed by cyclization | acs.org |

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful method for the direct synthesis of the oxetane ring. dntb.gov.uacore.ac.uk This reaction is initiated by the photoexcitation of the carbonyl compound to its singlet or triplet state, which then adds to the ground-state alkene. dntb.gov.ua The reaction of a ketone, such as acetone, with an appropriate alkene can directly lead to the formation of 2,2-disubstituted oxetanes. dntb.gov.ua

The synthesis of oxetan-3-ols via this method is feasible. For example, the photocycloaddition of aldehydes and ketones with allylic alcohols has been investigated, providing a route to 3-hydroxy-substituted oxetanes. uni-koeln.de The reaction's stereoselectivity can be influenced by factors such as solvent viscosity. uni-koeln.de The Paternò-Büchi reaction has been successfully applied to synthesize various complex oxetanes, including 3,3-diphenyl oxetane derivatives. core.ac.uk

| Carbonyl Compound | Alkene | Product Type | Key Feature | Reference |

| Acetone | 2-Methyl-2-butene | Tetramethyl-substituted oxetane | Early example of the reaction | dntb.gov.ua |

| Aliphatic Aldehydes/Ketones | Alkenes/Dienes | Various substituted oxetanes | General applicability | dntb.gov.ua |

| 3-Methylbutyraldehyde | 2,3-Dihydrofuran | Diastereomeric oxetanes | Solvent viscosity affects stereoselectivity | uni-koeln.de |

| Ketones | Acyclic Olefins | Substituted oxetanes | Laser-induced formation studied | dntb.gov.ua |

The formation of oxetanes via the ring expansion of smaller, strained rings like oxiranes (epoxides) or cyclopropanes offers an alternative synthetic route. While less common than cyclization or cycloaddition, these methods can be effective for specific substrates. For example, certain substituted oxiranes can undergo rearrangement to form oxetanes. Research into the unimolecular reactions of oxetanyl radicals, which can be formed from ring-opening of smaller rings, provides insight into these transformations. nih.govacs.orgresearchgate.net The chemistry of cyclopropenones also includes ring-opening and cycloaddition reactions that can lead to the formation of various heterocyclic systems, demonstrating the principle of building larger rings from smaller ones. researchgate.net

Developing synthetic routes that control the three-dimensional arrangement of atoms is crucial for accessing specific isomers of functionalized oxetanes for applications in medicinal chemistry.

The use of chiral catalysts enables the synthesis of enantioenriched oxetanes from achiral or racemic starting materials. An important example is the enantioselective reduction of β-halo ketones using a chiral reducing agent, followed by a base-promoted Williamson ether cyclization. acs.org This method, reported by Soai et al., utilized a catalyst generated in situ from lithium borohydride (B1222165) and a chiral amino alcohol ligand to achieve enantiomeric excesses of 79–89% for 2-aryl-substituted oxetanes. acs.org

More recently, chiral N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts. They have been used to catalyze the formal [2+2] cycloaddition of fluorinated ketones and α-aroyloxyaldehydes to form highly substituted β-lactones, which are then converted to fluorinated oxetanes with excellent enantiomeric excess (ee) and diastereomeric ratio (dr) through a subsequent reduction and intramolecular etherification sequence. acs.org

| Reaction Type | Chiral Catalyst/Ligand | Substrates | Product | Enantioselectivity (ee) | Reference |

| Asymmetric Reduction / Cyclization | In situ LiBH₄ / Chiral Amino Alcohol | β-Halo Ketones | 2-Aryl-substituted Oxetanes | 79-89% | acs.org |

| Formal [2+2] Cycloaddition / Etherification | Chiral N-Heterocyclic Carbene (NHC) | Fluorinated Ketones, α-Aroyloxyaldehydes | Substituted Fluorinated Oxetanes | Excellent | acs.org |

Diastereoselective control refers to the preferential formation of one diastereomer over another when a reaction creates multiple stereocenters. In oxetane synthesis, this can be achieved through substrate control, where the existing stereochemistry of the starting material dictates the stereochemical outcome. A clear example is the synthesis of 2,4-disubstituted oxetanes from syn- and anti-1,3-diols. acs.org By converting the diols into acetoxybromides with inversion of stereochemistry, subsequent base-mediated cyclization leads to the formation of specific diastereomers of the oxetane product. acs.org

In photochemical reactions like the Paternò-Büchi reaction, diastereoselectivity can be influenced by reaction conditions. For example, in the photocycloaddition between 3-methylbutyraldehyde and 2,3-dihydrofuran, the ratio of the resulting diastereoisomers was found to be dependent on the viscosity of the solvent used. uni-koeln.de Furthermore, ligand-controlled stereodivergent synthesis, as demonstrated in the formation of β-lactams, provides a powerful strategy where the choice of a specific ligand on a metal catalyst can selectively produce either the trans or cis diastereomer from the same substrate. nih.gov This principle of ligand control is a key area of development for achieving high diastereoselectivity in catalytic oxetane synthesis.

Stereoselective and Enantioselective Synthetic Routes to Oxetanols

Functionalization Strategies for Precursor Molecules in the Synthesis of 2,2-Dimethyloxetan-3-ol

The construction of the 2,2-dimethyloxetan-3-ol scaffold relies heavily on the strategic functionalization of acyclic or heterocyclic precursors to facilitate the crucial ring-forming step. Key approaches involve either building the substitution pattern onto a pre-existing heterocyclic core or designing a linear precursor that cyclizes to the desired product.

Oxetan-3-one is a widely utilized and commercially available building block for the synthesis of 3-substituted oxetane derivatives. acs.orgwikipedia.org Its ketone functionality serves as a versatile handle for introducing a wide array of substituents at the C3 position through reactions such as Grignard additions, reductions, and reductive aminations. A common route to oxetan-3-one itself involves the intramolecular cyclization of a protected dihydroxyacetone. acs.org For instance, dihydroxyacetone dimer can be converted to its dimethylketal, which undergoes monotosylation and subsequent deprotonation with sodium hydride to form the oxetane ring. acs.org Acidic cleavage of the ketal then furnishes oxetan-3-one. acs.org

While direct derivatization of oxetan-3-one is ideal for creating 3-substituted oxetanols, the synthesis of 2,2-dimethyloxetan-3-ol requires a different approach. A direct C2-methylation on the oxetan-3-one ring is not a standard transformation. Instead, a more logical synthetic route involves the preparation of a 2,2-dimethyloxetan-3-one intermediate, which can then be readily reduced to the target 2,2-dimethyloxetan-3-ol. The synthesis of a 2,2-disubstituted oxetan-3-one has been reported, highlighting the feasibility of this strategy. core.ac.uk This approach conceptually aligns with the derivatization of the parent oxetan-3-one structure by building the required substitution pattern into the core intermediate before final functionalization.

Table 1: Conceptual Pathway to Substituted Oxetan-3-ones

| Step | Description | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Protection | Dihydroxyacetone Dimer | Methanol, Acid Catalyst | Dimethylketal of Dihydroxyacetone acs.org |

| 2 | Selective Functionalization | Dimethylketal | TsCl, Pyridine | Monotosylate acs.org |

| 3 | Intramolecular Cyclization | Monotosylate | NaH | 3,3-Dimethoxyoxetan acs.org |

| 4 | Deprotection | 3,3-Dimethoxyoxetan | Aqueous Acid | Oxetan-3-one acs.org |

| 5 | Reduction (for comparison) | Oxetan-3-one | e.g., NaBH₄ | Oxetan-3-ol (B104164) |

| 6 | Synthesis of Substituted Ketone | Appropriate Acyclic Precursor | Various | 2,2-Dimethyloxetan-3-one core.ac.uk |

This table outlines the established synthesis for the parent oxetan-3-one and contrasts it with the logical pathway required for its 2,2-dimethyl analog.

A cornerstone of oxetane synthesis is the intramolecular cyclization of 1,3-diols, a variant of the Williamson ether synthesis. acs.org This method involves the selective activation of one hydroxyl group—typically the primary one—as a good leaving group (e.g., a tosylate), followed by intramolecular nucleophilic attack by the remaining hydroxyl group under basic conditions to close the four-membered ring. acs.org The synthesis of enantioenriched oxetanes has been achieved through the cyclodehydration of corresponding enantioenriched 1,3-diols. acs.orgcore.ac.uk

Epoxy alcohols are valuable precursors for the 1,3-diols needed for this cyclization. core.ac.uk For example, the ring-opening of a 2,3-epoxy alcohol with reagents like sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) or dimethyl cuprate (B13416276) can generate the required 1,3-diol stereoselectively. acs.orgcore.ac.uk This diol can then be cyclized, sometimes in a one-pot reaction, to yield the oxetane. acs.org

An alternative strategy involves the isomerization of epoxides into allylic alcohols using a strong base, a reaction that can be highly specific and synthetically useful for creating precursors to more complex molecules. orgsyn.org Furthermore, epoxides can undergo ring-expansion reactions to form oxetanes, demonstrating another pathway from three- to four-membered heterocycles. acs.org

Table 2: Selected Syntheses of Oxetanes from 1,3-Diols and Epoxy Alcohols

| Precursor Type | Specific Precursor | Key Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diol | Substituted 1,3-diol | 1. TsCl, KOtBu, THF; 2. Heat (One-pot) | Enantioenriched Oxetane | High | acs.org |

| 1,3-Diol | 1,3-Propanediol derivative | Appel Reaction (I₂, PPh₃, Imidazole), then Base | Substituted Oxetane | 78-82% | acs.org |

Green Chemistry Approaches in 2,2-Dimethyloxetan-3-ol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. For oxetane synthesis, several greener methodologies are being explored.

One of the most prominent green methods for forming oxetane rings is the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene. dntb.gov.ua This reaction uses light, a traceless reagent, to induce the formation of the C–C and C–O bonds of the oxetane ring, often in a single step with high atom economy. dntb.gov.uauni-koeln.de The synthesis of 2,2-disubstituted oxetanes from ketones is a known application of this photochemical approach. dntb.gov.ua

The use of environmentally benign solvents or solvent-free conditions represents another key green strategy. An efficient synthesis of indole (B1671886) derivatives has been demonstrated using a "melt" method, where reactants are heated together without a solvent, using only a catalytic amount of water as a green promoter. sioc-journal.cn This approach offers advantages such as mild reaction conditions, easy operation, and reduced solvent waste, and its principles could be adapted for oxetane synthesis. sioc-journal.cn

Furthermore, the development of heterogeneous catalysts offers a path to greener chemical processes. Solid-acid catalysts, such as montmorillonite (B579905) clays (B1170129) or silica-alumina, have been used for the synthesis of oxetan-2-ones (propiolactones). ethernet.edu.et Heterogeneous catalysts can often be easily separated from the reaction mixture and recycled, reducing waste and improving process efficiency. Cascade reactions employing nanoparticles, such as Au/CeO₂, have also been developed for related heterocyclic syntheses like epoxidations, showcasing the potential for advanced, recyclable catalytic systems. ethernet.edu.et

Table 3: Green Chemistry Strategies in Oxetane Synthesis

| Green Strategy | Description | Example Application | Key Advantage |

|---|---|---|---|

| Photochemistry | Use of light to drive a [2+2] cycloaddition (Paternò-Büchi reaction). dntb.gov.ua | Reaction of a ketone with an alkene to form an oxetane. dntb.gov.ua | High atom economy; use of a traceless reagent (light). |

| Solvent-Free Conditions | Performing reactions in a "melt" without bulk organic solvents. sioc-journal.cn | Synthesis of indole derivatives with water as a promoter. sioc-journal.cn | Reduced solvent waste; mild conditions; easy work-up. |

Role in Advanced Organic Synthesis and Polymer Science

2,2-Dimethyloxetan-3-ol as a Building Block for Complex Architectures

2,2-Dimethyloxetan-3-ol serves as a valuable stereochemical building block in the synthesis of intricate molecular structures. Its strained four-membered ring and the presence of a hydroxyl group provide a unique combination of reactivity and functionality, making it an attractive starting material for creating complex three-dimensional molecules. The gem-dimethyl group at the 2-position introduces a level of steric hindrance that can influence the regioselectivity of ring-opening reactions, a key feature in its synthetic applications.

Incorporation into Spirocyclic Systems

The oxetane (B1205548) motif is increasingly utilized in medicinal chemistry to enhance properties such as aqueous solubility and metabolic stability when replacing gem-dimethyl or carbonyl groups. researchgate.net The incorporation of 2,2-Dimethyloxetan-3-ol into spirocyclic frameworks can lead to the creation of novel molecular scaffolds with potential applications in drug discovery. nih.govbeilstein-journals.org The synthesis of such systems often involves the initial functionalization of the hydroxyl group, followed by a ring-opening reaction of the oxetane.

One synthetic strategy involves the conversion of the hydroxyl group to a suitable leaving group, which can then be displaced by an intramolecular nucleophile to form the spirocyclic core. For instance, treatment of a derivative of 2,2-Dimethyloxetan-3-ol with a base can promote the intramolecular substitution of a mesylate group by a nearby hydroxyl group, leading to the formation of the spiro-oxetane ring. beilstein-journals.org Another approach is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, which can be employed to construct the spiro-oxetane system. nih.gov

The table below illustrates potential synthetic pathways for incorporating 2,2-Dimethyloxetan-3-ol into spirocyclic systems.

| Starting Material Derivative | Reagents | Reaction Type | Spirocyclic Product |

| 2,2-Dimethyloxetan-3-yl mesylate with an intramolecular nucleophile | Base (e.g., NaH) | Intramolecular Williamson Ether Synthesis | Spiro-oxetane |

| Alkene-tethered 2,2-Dimethyloxetan-3-one | UV light | Paternò–Büchi Reaction | Spiro-oxetane |

| 3-Hydroxyindolinone derivative | Phenyl vinyl selenone, KOH | Michael addition/Williamson etherification | Spirooxindole 2,2-disubstituted oxetane |

This table presents hypothetical and generalized examples based on known oxetane chemistry.

Contribution to Polycyclic Frameworks

The strategic use of 2,2-Dimethyloxetan-3-ol can also lead to the assembly of complex polycyclic frameworks. nih.gov The ring strain of the oxetane can be harnessed as a driving force for ring-opening and subsequent annulation reactions to build larger ring systems. These transformations can be initiated by Lewis acids or other electrophiles, leading to the formation of carbocationic intermediates that can be trapped by intramolecular π-nucleophiles.

For example, a substrate containing both the 2,2-Dimethyloxetan-3-ol moiety and a suitably positioned alkene or arene can undergo a Lewis acid-promoted cascade reaction. The initial ring-opening of the oxetane would generate a carbocation, which is then attacked by the intramolecular nucleophile to forge a new carbon-carbon bond and construct a new ring, thereby forming a polycyclic structure. The stereochemistry of the starting oxetane can influence the stereochemical outcome of the final polycyclic product.

2,2-Dimethyloxetan-3-ol in Ring-Opening Polymerization (ROP)

2,2-Dimethyloxetan-3-ol is a monomer that can undergo ring-opening polymerization (ROP) to produce functional polyethers. The presence of the hydroxyl group provides a site for further modification of the resulting polymer, allowing for the synthesis of materials with tailored properties. The gem-dimethyl substitution can influence the polymerization behavior, including the rate of polymerization and the properties of the resulting polymer.

Polymerization Mechanisms (Cationic, Anionic, Coordination-Insertion)

The ROP of 2,2-Dimethyloxetan-3-ol can proceed through several mechanisms, each offering distinct advantages in terms of control over the polymerization process and the resulting polymer characteristics.

Cationic Ring-Opening Polymerization (CROP): CROP is a common method for polymerizing oxetanes. nih.govradtech.org It is typically initiated by strong protic acids or Lewis acids, which activate the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack by another monomer molecule. nih.gov The propagation proceeds via a tertiary oxonium ion intermediate. The polymerization of 3,3-disubstituted oxetanes can sometimes exhibit an induction period due to the formation of a stable tertiary oxonium ion. radtech.org

Anionic Ring-Opening Polymerization (AROP): AROP of oxetanes is initiated by strong bases, such as organolithium compounds or potassium alkoxides. uwaterloo.camdpi.com The initiator attacks one of the carbon atoms of the oxetane ring, leading to ring opening and the formation of an alkoxide propagating species. The living nature of AROP allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. nsf.gov

Coordination-Insertion Polymerization: This mechanism involves the use of metal-based catalysts, such as rare earth aryloxides or other transition metal complexes. cmu.edumdpi.com The monomer first coordinates to the metal center, followed by insertion into the metal-alkoxide bond, leading to chain growth. mdpi.com This method can offer excellent control over the polymerization and is often used to produce stereoregular polymers. nih.gov

The following table summarizes the key features of each polymerization mechanism for 2,2-Dimethyloxetan-3-ol.

| Polymerization Mechanism | Initiators/Catalysts | Propagating Species | Key Characteristics |

| Cationic | Protic acids (e.g., HBF₄), Lewis acids (e.g., BF₃·OEt₂) | Tertiary oxonium ion | Fast polymerization rates, potential for side reactions |

| Anionic | Organolithium compounds, potassium alkoxides | Alkoxide | Living polymerization, good control over molecular weight |

| Coordination-Insertion | Rare earth complexes, transition metal catalysts | Metal-alkoxide | High stereocontrol, controlled polymerization |

This table is a generalized representation based on the polymerization of oxetanes.

Control of Polymer Architecture and Molecular Weight Distribution

Precise control over the polymer architecture and molecular weight distribution is crucial for tailoring the properties of the final material. In the ROP of 2,2-Dimethyloxetan-3-ol, this control can be achieved through several strategies.

In living polymerizations, such as AROP, the molecular weight of the polymer can be controlled by adjusting the monomer-to-initiator ratio. nih.gov A higher ratio results in a higher molecular weight polymer. The molecular weight distribution in these systems is typically narrow, with dispersity (Đ) values close to 1.0.

The architecture of the polymer can also be controlled. For example, block copolymers can be synthesized by the sequential addition of different monomers in a living polymerization system. researchgate.netresearchgate.net This allows for the creation of materials with distinct blocks having different properties. The hydroxyl group on the 2,2-Dimethyloxetan-3-ol monomer unit provides a handle for post-polymerization modification, enabling the synthesis of graft copolymers and other complex architectures.

Theoretical Studies on Oxetane Polymerization Pathways

Theoretical studies, often employing density functional theory (DFT), have provided valuable insights into the mechanisms and energetics of oxetane polymerization. These studies can help to elucidate the reaction pathways, identify the rate-determining steps, and predict the reactivity of different monomers.

For cationic polymerization, theoretical calculations can model the formation and stability of the tertiary oxonium ion intermediates and the transition states for propagation. This can help to explain the observed kinetics and the influence of substituents on the polymerization rate. Similar theoretical approaches can be applied to understand the details of anionic and coordination-insertion polymerization mechanisms, including the role of the counter-ion and the metal center in catalysis. mdpi.com

Derivatization for Specialized Synthetic Applications

The chemical structure of 2,2-dimethyloxetan-3-ol, featuring a strained four-membered ring and a reactive secondary alcohol, makes it a versatile building block for specialized applications in organic synthesis. The hydroxyl group serves as a prime handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. This derivatization is central to its role in creating advanced intermediates and for use in strategies that modify complex molecules at late stages of a synthesis. The oxetane ring itself is often used as a bioisostere, capable of replacing common functionalities like gem-dimethyl or carbonyl groups to favorably alter the physicochemical properties of a molecule, such as solubility, metabolic stability, and lipophilicity. researchgate.net

Synthesis of Advanced Intermediates

The conversion of 2,2-dimethyloxetan-3-ol into other key synthetic precursors is a primary application of its derivatization chemistry. One of the most significant transformations is its oxidation to produce 2,2-dimethyloxetan-3-one. This ketone is a highly valuable advanced intermediate because the electrophilic carbonyl group can participate in a wide array of subsequent reactions, including nucleophilic additions and condensations.

A patented method outlines a process where 2,2-dimethyloxetan-3-ol (referred to as compound VIII in the patent) is subjected to hydroxyl oxidation to yield 2,2-dimethyloxetan-3-one. google.com This resulting ketone is a crucial precursor for deriving a series of small molecule compounds with potential pharmacodynamic activity, making it a cornerstone for the design of drug molecules for various therapeutic targets. google.com The unique structural properties of the oxetane ring can impart improved metabolic stability and modulate the lipophilicity of the final drug candidates. google.com

Beyond oxidation, the hydroxyl group can undergo other standard transformations such as etherification and esterification. These reactions produce derivatives that can serve as intermediates for a range of applications. For example, converting the alcohol to an ether introduces a stable linkage, while esterification can be used to create prodrugs or modify a compound's solubility profile.

| Starting Material | Reaction Type | Product (Advanced Intermediate) | Significance of Intermediate |

|---|---|---|---|

| 2,2-Dimethyloxetan-3-ol | Hydroxyl Oxidation | 2,2-Dimethyloxetan-3-one | Versatile precursor for nucleophilic addition reactions; used to generate libraries of small molecules for drug discovery. google.com |

| 2,2-Dimethyloxetan-3-ol | Etherification | 2,2-Dimethyl-3-alkoxyoxetane | Creates stable, functionalized oxetane ethers for further synthetic elaboration. |

| 2,2-Dimethyloxetan-3-ol | Esterification | 2,2-Dimethyloxetan-3-yl ester | Used to modify polarity and bioavailability; can act as a cleavable linker or protecting group. |

Late-Stage Functionalization Strategies

Late-stage functionalization refers to the introduction of key chemical groups into a complex molecule, such as a natural product or an existing drug, during the final steps of its synthesis. This strategy is highly valuable in medicinal chemistry for rapidly generating analogues of a lead compound to optimize its biological activity and pharmacokinetic properties. The oxetane motif, derived from precursors like 2,2-dimethyloxetan-3-ol, is increasingly employed in such strategies. nih.gov

The oxetane ring is recognized as a valuable bioisostere for carbonyl and gem-dimethyl groups, and its incorporation can significantly improve properties such as aqueous solubility and metabolic clearance. nih.gov A notable application is the modification of established drugs. For instance, derivatives of the nonsteroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Naproxen have been synthesized where the carboxylic acid group is replaced by an oxetan-3-ol (B104164) moiety. nih.govnih.gov This bioisosteric replacement can lead to compounds with different acidity and permeability profiles, which is particularly relevant for drugs targeting the central nervous system, where improved brain penetration may be required. nih.gov

These examples demonstrate the utility of oxetane derivatives in modifying the structure of biologically active compounds to fine-tune their therapeutic profiles. nih.gov The ability to append the oxetane unit to a complex scaffold highlights its role as a powerful tool in modern drug discovery. nih.gov

| Original API | Functionalization Strategy | Resulting Derivative Class | Potential Therapeutic Improvement |

|---|---|---|---|

| Ibuprofen | Bioisosteric replacement of carboxylic acid | Ibuprofen-oxetane-3-ol analogue | Modified acidity and permeability; potential for improved CNS penetration. nih.gov |

| Naproxen | Analogue synthesis via oxetane incorporation | Naproxen-oxetane derivative | Generation of novel analogues with altered physicochemical properties for structure-activity relationship studies. nih.gov |

| R-(−)-Carvone | Nucleophilic addition of an oxetane unit | Tertiary alcohol containing an oxetane ring | Derivatization of a natural product to create novel chemical entities. nih.gov |

Computational and Theoretical Studies on 2,2 Dimethyloxetan 3 Ol and Oxetane Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetics of oxetane (B1205548) derivatives. These methods provide a detailed picture of electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. wikipedia.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density. wikipedia.org

For oxetane systems, DFT methods, such as B3LYP with basis sets like 6-311G**, have been employed to study their geometric and electronic structures. nih.gov These calculations are crucial for determining optimized geometries, bond lengths, and bond angles. For instance, calculations on the parent oxetane molecule have provided insights into its molecular geometry and electronic structure. rsc.org The choice of computational method and basis set is critical for obtaining accurate results. For example, the CBS-4M and CBS-QB3 models have been used to calculate enthalpies of formation for energetic oxetane derivatives. uni-muenchen.de

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, particularly for electron correlation effects. arxiv.orguol.de For instance, MP2(Full)/6-31+G(d) level of theory has been used to determine the relative rates of nucleophilic attack on oxetane. nih.gov High-level ab initio calculations, such as G3(MP2)//B3LYP, have been used to determine the influence of the four-membered ring on the strain energy of peribridged naphthalenes containing an oxetane moiety. acs.org

The application of these methods extends to understanding reaction mechanisms. For example, DFT calculations have been used to study the photochemical cleavage pathways of oxetanes, revealing the roles of different excited states. acs.orgnih.gov Furthermore, quantum chemical calculations have been instrumental in investigating the mechanism of cationic polymerization of oxetanes, where methods like Gaussian 09 have been used to analyze the reaction pathway. rsc.orgdtic.mil

Table 1: Selected Quantum Chemical Methods and Their Applications to Oxetane Systems

| Method | Application | Reference |

| B3LYP/6-311G** | Geometric and electronic structure of four-membered ring compounds. | nih.gov |

| MP2(Full)/6-31+G(d) | Nucleophilic substitution reactions of small-membered heterocycles. | nih.gov |

| CBS-4M, CBS-QB3 | Calculation of heats of formation for energetic oxetanes. | uni-muenchen.de |

| PBEh-3c, wB97X-D4/def2-QZVPP | Investigation of photochemical reaction pathways of oxetanes. | acs.org |

| G3(MP2)//B3LYP | Determination of ring strain energy in polycyclic oxetanes. | acs.org |

The oxetane ring possesses a significant amount of ring strain, which is a key factor governing its reactivity. beilstein-journals.org The strain energy of the parent oxetane is approximately 25.5-26.5 kcal/mol, which is comparable to that of oxirane (epoxide) at 27.3 kcal/mol and much higher than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.orgosti.gov This inherent strain makes oxetanes susceptible to ring-opening reactions. beilstein-journals.orgnih.gov

Computational methods are essential for quantifying the ring strain energy (RSE). Homodesmotic and isodesmic reactions are commonly employed theoretical schemes to calculate RSE. nih.govosti.govnih.gov These reactions are designed so that the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations. For example, the RSE of various saturated and unsaturated 3- to 6-membered rings have been calculated using multiple reaction schemes and compared to experimental values. osti.gov

The introduction of substituents on the oxetane ring can significantly influence its strain energy. nih.gov For instance, modifications at the carbon alpha to the oxygen, such as an exocyclic double bond or a spiro-fused ring, can heighten the strain and open up unique reaction pathways not observed in simple oxetanes. nih.gov Computational studies on such strained systems help in understanding the factors that control their reactivity. nih.gov For example, in a study of the polycyclic oxetane 2,4-oxytwistane, computational chemistry was used to assess the component of the total ring strain energy attributed to the four-membered heterocycle. scispace.com

Table 2: Comparison of Ring Strain Energies (RSE) of Cyclic Ethers

| Cyclic Ether | Ring Size | Ring Strain Energy (kcal/mol) | Reference |

| Oxirane | 3 | 27.3 | beilstein-journals.org |

| Thiirane | 3 | 19.8 | dtic.mil |

| Oxetane | 4 | 25.5 - 26.5 | beilstein-journals.orgosti.gov |

| Thietane | 4 | 19.6 | dtic.mil |

| Tetrahydrofuran | 5 | 5.6 | beilstein-journals.org |

Conformational Analysis of 2,2-Dimethyloxetan-3-ol

The three-dimensional structure, or conformation, of 2,2-dimethyloxetan-3-ol plays a crucial role in its physical and chemical properties. Computational methods are invaluable for exploring the conformational landscape of this molecule and identifying its most stable forms.

The oxetane ring is not perfectly planar but exists in a puckered conformation. beilstein-journals.orgillinois.edu The degree of puckering is described by puckering parameters, such as the puckering angle. For the unsubstituted oxetane, a small puckering angle of 8.7° was determined by X-ray analysis at 140 K. beilstein-journals.org This puckering helps to relieve some of the torsional strain from eclipsing interactions of the hydrogen atoms on adjacent carbons. acs.org

The conformational preference of the oxetane ring can be influenced by intermolecular interactions, such as hydrogen bonding. For instance, in a study of 3-methyl-3-oxetanemethanol, the puckering angle of the oxetane ring was found to evolve with the degree of solvation with water molecules. researchgate.net The introduction of an oxetane into an aliphatic chain can also alter the conformational preferences, favoring a gauche relationship between substituents. ethz.ch

Substituents on the oxetane ring have a significant impact on its conformation. The introduction of substituents can increase unfavorable eclipsing interactions, leading to a more puckered conformation. acs.orgmdpi.com For example, 3,3-disubstituted oxetanes are known to cause a larger puckering of the ring. illinois.edu

In the case of 2,2-dimethyloxetan-3-ol, the two methyl groups at the C2 position and the hydroxyl group at the C3 position will dictate the preferred ring pucker and the orientation of the hydroxyl group. Steric interactions between the substituents will play a major role in determining the lowest energy conformation. nih.gov The hydroxyl group can also participate in intramolecular hydrogen bonding, which would further influence the conformational preference. Computational studies are essential to systematically evaluate the different possible conformations and their relative energies.

Exploring the full conformational space of a flexible molecule like 2,2-dimethyloxetan-3-ol requires robust computational protocols. A common approach involves generating a large number of initial conformations, which are then optimized using quantum mechanical methods to find the local energy minima. rsc.org

Stochastic search methods, such as the one described for cyclic peptides, can be adapted to explore the conformational space of small molecules. nih.gov These methods randomly generate conformations and then use an energy function to select low-energy structures for further optimization. Another approach is to perform a systematic search by rotating around all rotatable bonds, although this can be computationally expensive for molecules with many degrees of freedom.

For oxetane-containing compounds, conformational analysis is often performed using software packages that can generate possible conformations, which are then subjected to DFT calculations for geometry optimization and energy evaluation. rsc.org For example, in a study of novel oxetane-containing lignans, the Omega2 software was used to generate conformations within an energy window, which were then optimized at the B3LYP/6-31G* level of theory. rsc.org Such protocols are crucial for identifying the global minimum energy conformation and understanding the conformational dynamics of the molecule. researchgate.net

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving oxetane systems. Theoretical studies offer insights into reaction pathways, transition states, and the electronic factors that govern the reactivity of these strained four-membered rings. While specific computational data for 2,2-dimethyloxetan-3-ol is not extensively available in public literature, the principles can be understood by examining studies on analogous substituted oxetanes.

Transition State Analysis for Ring-Opening and Functionalization Reactions

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. It allows for the determination of activation barriers, which are crucial for understanding reaction rates and selectivity. For oxetanes, ring-opening reactions are of primary interest due to the inherent ring strain.

Theoretical calculations have been performed to elucidate the regioselectivity in the ring-opening of fluorinated oxetanes. bohrium.com These studies involve locating the transition state structures for different possible pathways and comparing their energies. bohrium.com For instance, in the halide-promoted ring-opening, density functional theory (DFT) calculations, benchmarked with higher-level methods like DLPNO–CCSD(T), have been used to compare the energies of transition states leading to different diastereoisomers. bohrium.com Such analyses have revealed that electrostatic interactions can play a directing role in the reaction pathway. bohrium.com

In the context of enantioselective reactions, computational studies have been instrumental. For the asymmetric ring-opening of 3,3-disubstituted oxetanes catalyzed by a chiral phosphoric acid, DFT calculations were used to trace the plausible transition states. bohrium.com By analyzing the noncovalent interactions between the catalyst and the substrate in the transition state, researchers can rationalize the origin of enantioselectivity. libretexts.org These studies often employ methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plots to visualize and quantify these subtle interactions that dictate the stereochemical outcome. libretexts.org

The mechanism of ring-opening can vary depending on the reaction conditions. Under acidic conditions, the initial protonation of the oxetane oxygen leads to a transition state with significant bond-breaking character. researchgate.net In contrast, under neutral or basic conditions, the transition state involves a more concerted nucleophilic attack. researchgate.net DFT calculations on the ring-opening copolymerization of oxetanes have shown that the transition state for the nucleophilic attack of a thiocarboxylate involves a typical SN2 mechanism with a nearly linear S···C···O arrangement. researchgate.net

Interactive Table: Representative Calculated Activation Barriers for Oxetane Ring-Opening Reactions

| Reactant System | Reaction Type | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Fluorinated Alkylidene Oxetane | Halide-induced ring-opening | DFT (various functionals) | Varies with diastereomer | bohrium.com |

| 3,3-Disubstituted Oxetane | Chiral Phosphoric Acid Catalyzed Ring-Opening | DFT | Not explicitly stated, focus on relative energies | bohrium.comlibretexts.org |

Note: The specific values are highly dependent on the exact substrates, catalysts, and computational level of theory.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgwikipedia.orgucalgary.ca The HOMO is typically associated with the nucleophilic character of a molecule, while the LUMO represents its electrophilic character. libretexts.orgucalgary.ca

In the context of 2,2-dimethyloxetan-3-ol, the HOMO would likely be localized on the oxygen atoms (both the ring and hydroxyl group), making them the primary sites for electrophilic attack (e.g., protonation). The LUMO, on the other hand, would be an antibonding orbital (σ*) associated with the C-O bonds of the strained ring. Nucleophilic attack would therefore be directed at one of the ring carbon atoms, leading to the cleavage of a C-O bond, a process facilitated by the low energy of this LUMO.

FMO theory is particularly useful for understanding cycloaddition reactions, such as the Paternò-Büchi reaction used to synthesize oxetanes. researchgate.net The feasibility and regioselectivity of the reaction between an excited state of a carbonyl compound and an alkene can be rationalized by considering the overlap of their respective frontier orbitals. researchgate.net Similarly, for ring-opening reactions, the interaction between the HOMO of a nucleophile and the LUMO of the oxetane ring is the key electronic event. The symmetry and energy gap between these interacting orbitals determine the feasibility and rate of the reaction.

Kinetic and Thermodynamic Aspects of Oxetane Transformations

Computational chemistry can also provide quantitative data on the kinetics and thermodynamics of reactions. By calculating the Gibbs free energies of reactants, transition states, and products, one can determine reaction rates and equilibrium constants.

Kinetic and computational studies on the defluorosulfonylative coupling of 3-amino-3-aryloxetanes have supported an SN1 mechanism. beilstein-journals.org These studies suggest that the rate-determining step is the formation of a strained oxetane carbocation, followed by a rapid and chemoselective coupling with a nucleophile. beilstein-journals.org This highlights the thermodynamic driving force provided by the relief of ring strain upon ring opening.

The inherent ring strain in oxetanes (approximately 25 kcal/mol) makes their ring-opening reactions thermodynamically favorable. mdpi.com However, the kinetic stability of the oxetane ring allows it to be a stable motif in many molecules. acs.org The kinetics of cyclization to form oxetanes are known to be slower than for the formation of three-, five-, or six-membered rings, making their synthesis a challenge that often requires strong bases and good leaving groups. acs.org

Computational studies on the photochemical cleavage of spirocyclic oxetanes have shed light on the kinetics of different decomposition pathways. acs.org These studies, combining time-resolved spectroscopy with DFT calculations, can map out the potential energy surfaces of the excited states and identify the lowest-energy pathways for ring cleavage, such as a retro-Paternò-Büchi reaction. acs.org The calculations show that upon excitation, ring-opening can be a barrierless process on the excited state potential energy surface. acs.org

Interactive Table: Thermodynamic Data for a Generic Oxetane Ring-Opening

| Reaction | Parameter | Description | Typical Calculated Value |

|---|---|---|---|

| Oxetane + H₂O → 1,3-Propanediol | ΔHrxn | Enthalpy of Reaction | ~ -20 kcal/mol |

Note: These are generalized values. Specific substituents will alter the exact thermodynamic parameters.

Advanced Spectroscopic Analysis for Mechanistic Elucidation and Stereochemical Assignment

Application of Advanced NMR Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic compounds. For 2,2-dimethyloxetan-3-ol, advanced NMR techniques are crucial for unambiguously assigning its structure and understanding its conformational dynamics in solution.

The four-membered oxetane (B1205548) ring is characterized by significant ring strain, which dictates its conformation. mdpi.comacs.org Unlike a planar cyclobutane, the oxetane ring typically adopts a puckered conformation to alleviate eclipsing interactions between substituents. mdpi.com The degree of this puckering is influenced by the nature and position of the substituents on the ring. mdpi.com For 2,2-dimethyloxetan-3-ol, the gem-dimethyl group at the C2 position and the hydroxyl group at the C3 position are key determinants of the ring's preferred conformation.

Conformational analysis of such molecules is effectively performed using NMR spectroscopy, primarily through the measurement of chemical shifts (δ) and spin-spin coupling constants (J). nih.govauremn.org.br The spatial arrangement of protons within the molecule, particularly the dihedral angles between them, can be inferred from the magnitude of the vicinal coupling constants (³JHH).

Expected ¹H and ¹³C NMR Data for 2,2-Dimethyloxetan-3-ol:

| Predicted ¹H NMR Data | ||

|---|---|---|

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |

| C(CH₃)₂ | ~1.2-1.5 | Singlet (s) |

| CH-OH | ~4.2-4.5 | Multiplet (m) |

| CH₂ | ~4.0-4.4 | Multiplets (m) |

| OH | Variable (broad singlet) | Broad Singlet (br s) |

| Predicted ¹³C NMR Data | ||

| Assignment | Expected Chemical Shift (δ, ppm) | |

| C(CH₃)₂ | ~20-30 | |

| C (CH₃)₂ | ~60-65 | |

| CH-OH | ~70-75 | |

| CH₂ | ~75-80 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar oxetane structures. Actual experimental values may vary based on solvent and other conditions.

The analysis of coupling constants between the proton at C3 and the methylene (B1212753) protons at C4 would be particularly informative for defining the ring's pucker. These values, when correlated with quantum mechanical calculations, can provide a detailed picture of the molecule's three-dimensional structure in solution. nih.govnih.gov

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, enabling the direct observation of reactants, products, intermediates, and byproducts as the reaction progresses. researchgate.netbeilstein-journals.org This method provides invaluable mechanistic information by allowing for the characterization of transient species that are otherwise difficult to isolate. For instance, the ring-opening reactions of oxetanes, which are often exothermic, can be monitored to understand the formation of intermediates. acs.orgrsc.org

While in-situ NMR is a potent tool for mechanistic studies, specific studies applying this technique to elucidate reaction intermediates involving 2,2-dimethyloxetan-3-ol are not widely reported in the literature. However, this methodology could be applied to study its synthesis or its reactions, such as the Lewis acid-catalyzed isomerization of 2,2-disubstituted oxetanes, to provide direct evidence for proposed intermediates and transition states. nih.gov

Mass Spectrometry for Reaction Pathway Identification

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. miamioh.edu Under electron ionization (EI), 2,2-dimethyloxetan-3-ol would form a molecular ion (M⁺˙) that subsequently undergoes fragmentation through various pathways, driven by the functional groups present (an alcohol and a cyclic ether). libretexts.org

The primary fragmentation pathways for 2,2-dimethyloxetan-3-ol are predicted to be:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for both alcohols and ethers. libretexts.org For this molecule, cleavage can occur between C2-C3 or C3-C4. The most favorable alpha-cleavage would be the loss of a methyl radical (•CH₃) from the C2 position to form a stable, resonance-delocalized cation.

Dehydration: Alcohols can readily lose a molecule of water (H₂O), resulting in a fragment with a mass of M-18. libretexts.org

Ring-Opening Fragmentation: The strained oxetane ring can open, followed by further fragmentation. A common pathway for cyclic ethers is the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules after initial ring cleavage. mdpi.com

Predicted Mass Spectrometry Fragmentation for 2,2-Dimethyloxetan-3-ol (MW = 102.13):

| m/z Value | Proposed Fragment Ion | Associated Loss |

|---|---|---|

| 102 | [C₅H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 87 | [C₄H₇O₂]⁺ | Loss of •CH₃ (Alpha-cleavage) |

| 84 | [C₅H₈O]⁺˙ | Loss of H₂O (Dehydration) |

| 73 | [C₃H₅O₂]⁺ | Loss of •C₂H₅ (Alpha-cleavage) |

| 59 | [C₂H₃O₂]⁺ | Ring fragmentation |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Fragment from side chain or ring |

By identifying the masses of these fragments, it is possible to piece together the structure of the original molecule and understand its gas-phase decomposition pathways. This information is critical for identifying the compound in complex mixtures and for studying its reaction mechanisms. nih.gov

Chiral Analytical Techniques for Enantiomeric Excess Determination

The C3 carbon of 2,2-dimethyloxetan-3-ol is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. In asymmetric synthesis or resolution processes, it is crucial to determine the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. Several analytical techniques are available for this purpose.

The most common and reliable methods for determining the ee of chiral compounds are chiral chromatography techniques. gcms.cz

Chiral Gas Chromatography (GC): This method uses a capillary column with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czresearchgate.net The enantiomers of 2,2-dimethyloxetan-3-ol (or a more volatile derivative) would interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this technique employs a column packed with a CSP. It is highly versatile and is a preferred method for the separation of a wide range of chiral compounds.

Other methods for determining enantiomeric excess include:

NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the protons in each enantiomer, allowing for their integration and the calculation of ee. libretexts.org

Optical Methods: Techniques like circular dichroism (CD) spectroscopy can be used, as enantiomers interact differently with circularly polarized light. rsc.org Raman Optical Activity (ROA) is an emerging technique for in-situ analysis of chiral purity. chemrxiv.org

Summary of Chiral Analytical Techniques:

| Technique | Principle of Operation | Application to 2,2-Dimethyloxetan-3-ol |

|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase leading to separation. gcms.cz | Direct analysis or analysis of a volatile derivative to separate and quantify enantiomers. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation based on differential diastereomeric interactions with a chiral stationary phase. | A highly effective method for resolving the enantiomers and determining the ee. |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have distinct NMR spectra. libretexts.org | Can resolve signals for each enantiomer, allowing for quantification by integration. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. rsc.org | Can be used to quantify ee, often requiring calibration with pure enantiomers. |

The selection of the appropriate technique depends on the sample matrix, required sensitivity, and available instrumentation. For preparative-scale synthesis of chiral oxetanes, chromatographic methods are often essential for both analysis and purification. researchgate.net

Q & A

Q. What are the common synthetic routes for 2,2-dimethyloxetan-3-ol, and what reaction conditions optimize yield?

The synthesis of 2,2-dimethyloxetan-3-ol typically involves cyclization strategies. A plausible route includes the acid-catalyzed ring-opening of epoxides or nucleophilic substitution of halohydrins. For example:

- Cyclization of diols : Using catalysts like sulfuric acid or boron trifluoride etherate to promote intramolecular dehydration.

- Protection-deprotection strategies : The hydroxyl group can be protected (e.g., with tert-butyldimethylsilyl chloride) to avoid side reactions during alkylation.

Key conditions include anhydrous solvents (e.g., THF or dichloromethane) and controlled temperatures (0–25°C) to minimize ring strain-induced side reactions .

Q. How can spectroscopic techniques (NMR, IR) characterize 2,2-dimethyloxetan-3-ol?

- 1H NMR : The oxetane ring protons resonate between δ 3.8–4.5 ppm as multiplet signals due to ring strain. The hydroxyl proton appears as a broad singlet (δ 1.5–2.5 ppm) in CDCl₃.

- 13C NMR : The quaternary C2 (dimethyl-substituted) appears at ~95–100 ppm, while the oxetane oxygen-bearing carbons (C3 and C4) resonate at 70–80 ppm.

- IR : Strong O-H stretching (~3200–3500 cm⁻¹) and C-O-C asymmetric stretching (~1100 cm⁻¹) confirm the oxetane and alcohol functionalities .

Advanced Research Questions

Q. What are the challenges in maintaining stereochemical integrity during the synthesis of 2,2-dimethyloxetan-3-ol derivatives?

The steric hindrance from the 2,2-dimethyl groups complicates stereoselective functionalization. For example:

- Nucleophilic ring-opening : Bulky nucleophiles (e.g., Grignard reagents) may exhibit regioselectivity issues due to hindered access to the oxetane’s C3 position.

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) must overcome steric constraints to induce enantioselectivity. Computational modeling (DFT) is recommended to predict transition states and optimize conditions .

Q. How does the steric environment of 2,2-dimethyloxetan-3-ol influence its reactivity in ring-opening reactions?

The dimethyl groups at C2 increase steric hindrance, leading to:

- Reduced nucleophilic attack : Ring-opening by nucleophiles (e.g., amines) favors less hindered positions, often resulting in C4 attack over C3.

- Acid-mediated reactivity : Protic acids (e.g., H₂SO₄) induce ring-opening via carbocation intermediates, but the dimethyl groups stabilize adjacent carbocations, altering product distribution. Kinetic studies under varying pH and temperature are critical to map reaction pathways .

Q. What computational methods are suitable for predicting the stability and reactivity of 2,2-dimethyloxetan-3-ol?

- Density Functional Theory (DFT) : Calculates Gibbs free energy of ring-opening reactions to identify thermodynamically favorable pathways.

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability (e.g., water vs. THF).

- NMR chemical shift prediction : Tools like ACD/Labs or Gaussian-based GIAO methods validate experimental spectra .

Q. How can 2,2-dimethyloxetan-3-ol serve as a building block in natural product synthesis?

The compound’s oxetane ring is a structural motif in bioactive molecules. For instance:

- Santalane sesquiterpenoids : 2,2-Dimethyloxetan-3-ol derivatives isolated from Dugue spp. exhibit antimicrobial properties. Its incorporation requires regioselective coupling with tricyclic frameworks via Suzuki-Miyaura cross-coupling or Mitsunobu reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.